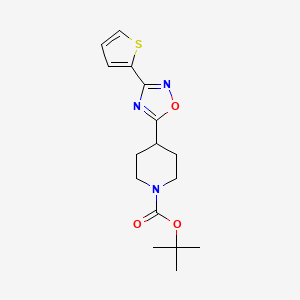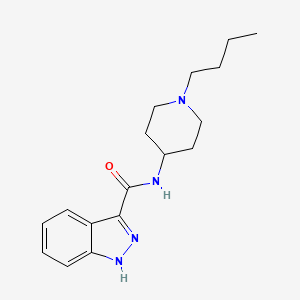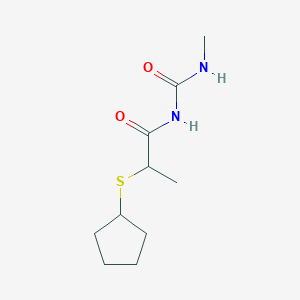![molecular formula C14H19NO3 B7458525 2-[Methyl(2-phenylpropanoyl)amino]butanoic acid](/img/structure/B7458525.png)
2-[Methyl(2-phenylpropanoyl)amino]butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Methyl(2-phenylpropanoyl)amino]butanoic acid, also known as MPAA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. MPAA is a derivative of valine and has been shown to have unique biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
2-[Methyl(2-phenylpropanoyl)amino]butanoic acid has been shown to have potential applications in various fields of research. It has been studied for its effects on protein synthesis, cellular metabolism, and insulin secretion. This compound has also been used as a tool to study the role of valine in the regulation of energy metabolism. Furthermore, this compound has been used in the study of amino acid transporters and their role in cellular uptake of amino acids.
Wirkmechanismus
2-[Methyl(2-phenylpropanoyl)amino]butanoic acid has been shown to activate the mammalian target of rapamycin (mTOR) pathway, which is involved in the regulation of protein synthesis and cellular metabolism. This compound also activates the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism. These pathways are important for cellular growth and metabolism, making this compound a potential tool for studying these processes.
Biochemical and Physiological Effects:
This compound has been shown to increase protein synthesis and cellular metabolism in various cell types. It has also been shown to increase insulin secretion in pancreatic beta cells. This compound has been shown to have a unique effect on valine metabolism, increasing the uptake and utilization of valine in cells. These effects make this compound a potential tool for studying the regulation of cellular metabolism and protein synthesis.
Vorteile Und Einschränkungen Für Laborexperimente
2-[Methyl(2-phenylpropanoyl)amino]butanoic acid has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized on a large scale, making it readily available for research purposes. It has unique biochemical and physiological effects that make it a potential tool for studying cellular metabolism and protein synthesis. However, there are also limitations to using this compound in lab experiments. It is a synthetic compound and may not accurately reflect the effects of natural compounds. Additionally, the mechanism of action of this compound is not fully understood, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-[Methyl(2-phenylpropanoyl)amino]butanoic acid. One area of interest is the role of this compound in the regulation of energy metabolism and its potential use as a treatment for metabolic disorders. Another area of interest is the use of this compound as a tool for studying the regulation of protein synthesis and cellular metabolism. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential limitations in lab experiments.
Conclusion:
This compound is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. It can be easily synthesized on a large scale and has unique biochemical and physiological effects. This compound has potential applications in various fields of research, including the study of cellular metabolism and protein synthesis. Further research is needed to fully understand the mechanism of action of this compound and its potential limitations in lab experiments.
Synthesemethoden
2-[Methyl(2-phenylpropanoyl)amino]butanoic acid can be synthesized through a multistep process starting with the reaction of 2-phenylpropanoyl chloride with methylamine to form N-methyl(2-phenylpropanoyl)amine. This intermediate is then reacted with tert-butyl bromoacetate to form the final product, this compound. The synthesis method has been optimized and can be performed on a large scale, making it a viable option for research purposes.
Eigenschaften
IUPAC Name |
2-[methyl(2-phenylpropanoyl)amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-4-12(14(17)18)15(3)13(16)10(2)11-8-6-5-7-9-11/h5-10,12H,4H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NARRVCBNCJMXSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N(C)C(=O)C(C)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-spiro[1H-2-benzofuran-3,4'-piperidine]-1'-ylethanol](/img/structure/B7458448.png)



![N-(methylcarbamoyl)-2-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanamide](/img/structure/B7458488.png)

![3-[(3-Imidazol-1-ylpropylamino)methyl]benzamide](/img/structure/B7458498.png)
![tert-butyl 2-amino-1-(3-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B7458501.png)
![4-[(3-Imidazol-1-ylpropylamino)methyl]benzonitrile](/img/structure/B7458509.png)
![1-[2-(N-methylanilino)acetyl]imidazolidin-2-one](/img/structure/B7458518.png)

![[1-(Cyclopentylamino)-1-oxopropan-2-yl] 3-aminopyrazine-2-carboxylate](/img/structure/B7458541.png)
![3-methylbutyl 2-amino-1-(2-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B7458547.png)